
3-(5-Methyl-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-imidazol-2-yl)pyridine typically involves the reaction of nicotinic or isonicotinic propargylamides with lipophilic aliphatic amines. This reaction yields a series of 3- or 4-(5-methyl-1H-imidazol-2-yl)pyridines containing a lipophilic substituent in the imidazole ring 1-position . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of high-pressure reactors may be employed to enhance reaction efficiency .
化学反応の分析
Types of Reactions
3-(5-Methyl-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-(5-Methyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-Methyl-1H-imidazol-2-yl)pyridine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-(4,5-Diphenyl-1H-imidazol-2-yl)pyridine
- 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
Uniqueness
3-(5-Methyl-1H-imidazol-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
| 63411-74-5 | |
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
3-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12) |
InChIキー |
WGYUEZQGJJLCKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)

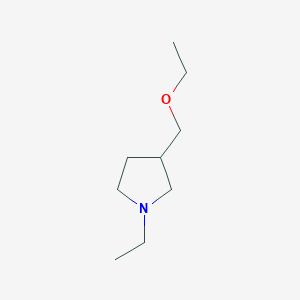

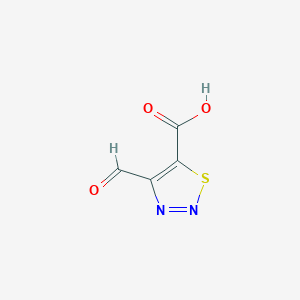
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
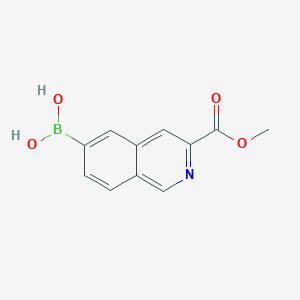

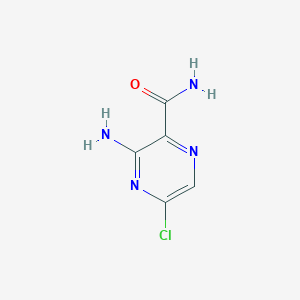
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
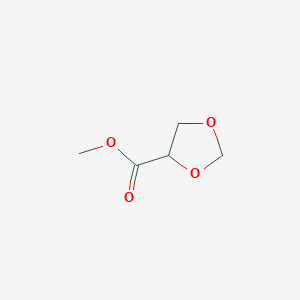
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
